6,7,8,9-tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole
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Overview
Description
6,7,8,9-Tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This method yields the desired indole derivative in good yield.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Additionally, green chemistry principles, such as using environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroindole derivatives.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives
Scientific Research Applications
6,7,8,9-Tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 6,7,8,9-tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-9H-pyrido[3,4-b]indole: Known for its biological activities, including antimicrobial and anticancer properties.
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: Used in medicinal chemistry as a building block for drug development.
1H-Indole-3-carbaldehyde: A versatile precursor for synthesizing various biologically active molecules
Uniqueness
6,7,8,9-Tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole stands out due to its unique structure, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C13H16N2 |
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Molecular Weight |
200.28 g/mol |
IUPAC Name |
2,4-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole |
InChI |
InChI=1S/C13H16N2/c1-8-7-9(2)14-13-12(8)10-5-3-4-6-11(10)15-13/h7H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
ZLWQHIQNOCASNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(N2)CCCC3)C |
Origin of Product |
United States |
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